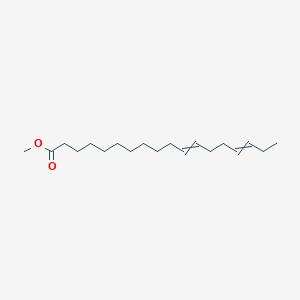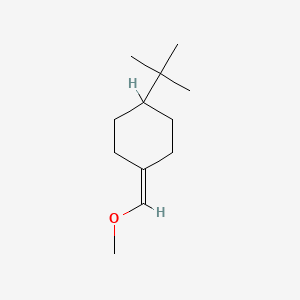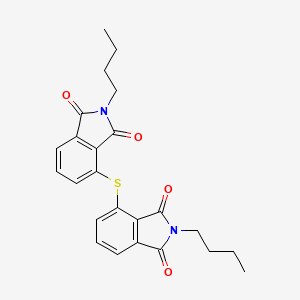
2-Methyl-2-(2-nitropropyl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(2-nitropropyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C10H15NO4. This compound is known for its applications in organic synthesis, pharmaceuticals, and agrochemicals . It serves as a synthetic intermediate in various chemical reactions and is valued for its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-nitropropyl)cyclohexane-1,3-dione typically involves the reaction of 2-methylcyclohexane-1,3-dione with 2-nitropropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile . The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-nitropropyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclohexane derivatives with various functional groups.
Scientific Research Applications
2-Methyl-2-(2-nitropropyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-nitropropyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexane-1,3-dione: A precursor in the synthesis of 2-Methyl-2-(2-nitropropyl)cyclohexane-1,3-dione.
2-Nitropropane: A reagent used in the synthesis of the compound.
Cyclohexane-1,3-dione derivatives: Compounds with similar structural features and chemical properties.
Uniqueness
This compound is unique due to its specific combination of a nitro group and a cyclohexane-1,3-dione core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications .
Properties
CAS No. |
57822-04-5 |
|---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-methyl-2-(2-nitropropyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C10H15NO4/c1-7(11(14)15)6-10(2)8(12)4-3-5-9(10)13/h7H,3-6H2,1-2H3 |
InChI Key |
VWIFIHAWYBDKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(C(=O)CCCC1=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)

![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)




![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)

